Cas no 2171313-96-3 (3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine)

3-Bromo-1-(propan-2-yl)-1H-pyrazol-4-amine is a brominated pyrazole derivative with a reactive amine group at the 4-position and an isopropyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine atom offers a handle for further functionalization via cross-coupling reactions, while the amine group enables condensation or derivatization. Its stable structure and well-defined reactivity make it suitable for controlled modifications in heterocyclic chemistry. The isopropyl group enhances steric and electronic properties, influencing selectivity in subsequent transformations. This compound is typically handled under inert conditions due to its sensitivity to moisture and air.
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine structure
2171313-96-3 structure
Product name:3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
CAS No:2171313-96-3
MF:C6H10BrN3
Molecular Weight:204.06769990921
CID:6454744
PubChem ID:138754751

3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
    • 3-BROMO-1-ISOPROPYL-1H-PYRAZOL-4-AMINE
    • 2171313-96-3
    • EN300-1609160
    • AKOS040827113
    • インチ: 1S/C6H10BrN3/c1-4(2)10-3-5(8)6(7)9-10/h3-4H,8H2,1-2H3
    • InChIKey: PTZLKPQFAXTFOS-UHFFFAOYSA-N
    • SMILES: BrC1C(=CN(C(C)C)N=1)N

計算された属性

  • 精确分子量: 203.00581g/mol
  • 同位素质量: 203.00581g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 118
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • XLogP3: 1.3

3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1609160-1.0g
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
2171313-96-3
1g
$914.0 2023-05-26
Enamine
EN300-1609160-10000mg
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
2171313-96-3
10000mg
$3929.0 2023-09-23
Enamine
EN300-1609160-250mg
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
2171313-96-3
250mg
$840.0 2023-09-23
Enamine
EN300-1609160-1000mg
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
2171313-96-3
1000mg
$914.0 2023-09-23
Enamine
EN300-1609160-0.05g
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
2171313-96-3
0.05g
$768.0 2023-05-26
Enamine
EN300-1609160-0.25g
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
2171313-96-3
0.25g
$840.0 2023-05-26
Enamine
EN300-1609160-2.5g
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
2171313-96-3
2.5g
$1791.0 2023-05-26
Enamine
EN300-1609160-0.1g
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
2171313-96-3
0.1g
$804.0 2023-05-26
Enamine
EN300-1609160-100mg
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
2171313-96-3
100mg
$804.0 2023-09-23
Enamine
EN300-1609160-2500mg
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
2171313-96-3
2500mg
$1791.0 2023-09-23

3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine 関連文献

3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amineに関する追加情報

3-Bromo-1-(Propan-2-Yl)-1H-Pyrazol-4-Amine: A Comprehensive Overview

The compound 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS No. 2171313-96-3) is a structurally unique organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms, and they have garnered significant attention in various fields due to their versatile reactivity and potential applications in drug discovery, materials science, and environmental chemistry. This article delves into the structural features, synthesis methods, and recent advancements in the research of this compound.

The molecular structure of 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine is characterized by a pyrazole ring substituted with a bromine atom at position 3 and an isopropyl group at position 1. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable substrate for further functionalization. Recent studies have highlighted the importance of such substituted pyrazoles in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.

One of the most notable aspects of this compound is its role as an intermediate in the synthesis of more complex molecules. Researchers have employed 3-bromo intermediates in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biologically active compounds with enhanced pharmacokinetic profiles. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated the use of this compound as a key intermediate in the synthesis of novel anti-cancer agents targeting specific oncogenic pathways.

In addition to its synthetic utility, 3-bromo pyrazole derivatives have been explored for their potential applications in catalysis. The bromine substituent serves as an activating group, facilitating the formation of metal complexes that exhibit high catalytic activity in organic transformations. Recent advancements in this area include the use of this compound as a ligand in palladium-catalyzed reactions, where it significantly enhances the efficiency of C-C bond formations.

From an environmental perspective, understanding the fate and behavior of brominated aromatic compounds like 3-bromo pyrazole derivatives is crucial for assessing their potential impact on ecosystems. Studies conducted by environmental chemists have focused on the degradation pathways of such compounds under various conditions, including photolysis and microbial action. These investigations are essential for developing strategies to mitigate any adverse effects on water quality and soil health.

The synthesis of 3-bromo pyrazole derivatives has also been optimized through green chemistry approaches. Traditional methods often involve harsh reaction conditions and toxic reagents; however, recent research has introduced more sustainable protocols utilizing microwave-assisted synthesis or enzymatic catalysis. These advancements not only improve yield and selectivity but also align with global efforts to reduce chemical waste and energy consumption.

Furthermore, computational chemistry has played a pivotal role in elucidating the electronic properties and reactivity trends of pyrazole derivatives like 3-bromo pyrazole amine. Density functional theory (DFT) calculations have provided insights into the molecular orbitals and charge distribution patterns, which are critical for predicting their reactivity in various chemical transformations. Such computational studies complement experimental work by guiding the design of more efficient synthetic routes.

In conclusion, 3-bromo pyrazole amine (CAS No. 2171313-96-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structural features make it an invaluable tool in drug discovery, catalysis, and environmental chemistry. As research continues to uncover new facets of its chemistry, this compound is poised to contribute even more significantly to scientific advancements.

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